Comparative H1 Receptor Binding Affinity: Mequitamium Iodide vs. Mequitazine
Mequitamium iodide exhibits high-affinity binding to histamine H1 receptors in rat brain membranes with a Ki of 9 nM [1]. In contrast, mequitazine displays a Ki of 102 nM for the H1 receptor under comparable binding assay conditions . This represents an approximately 11-fold higher affinity for mequitamium iodide at the primary therapeutic target [1].
| Evidence Dimension | H1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9 nM |
| Comparator Or Baseline | Mequitazine: Ki = 102 nM |
| Quantified Difference | Approximately 11-fold higher affinity for Mequitamium iodide |
| Conditions | Radioligand binding assay using rat brain membranes; mequitazine Ki value derived from comparable H1 receptor binding studies |
Why This Matters
Higher H1 receptor affinity at nanomolar concentrations may translate to greater potency in functional assays, enabling lower effective doses and potentially reduced off-target interactions in experimental systems.
- [1] Renzetti AR, Barone D, Criscuoli M. High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors. Eur J Pharmacol. 1990;182(3):413-420. doi:10.1016/0014-2999(90)90038-8. View Source
